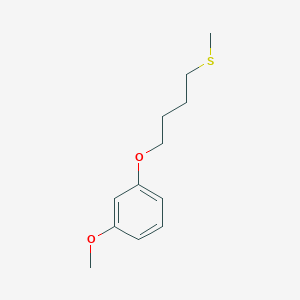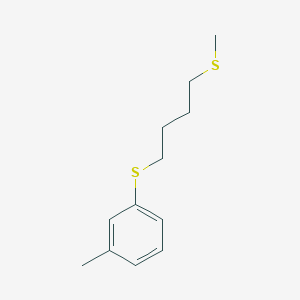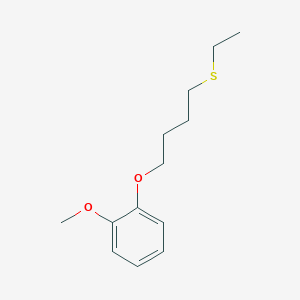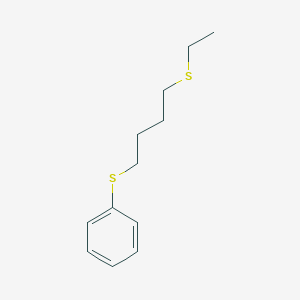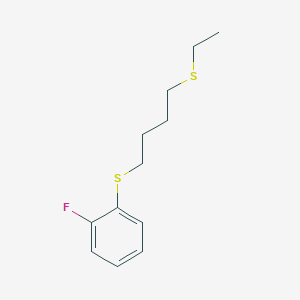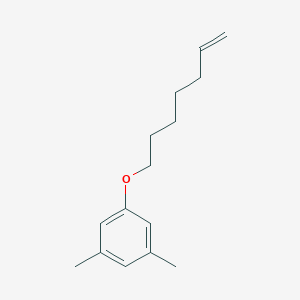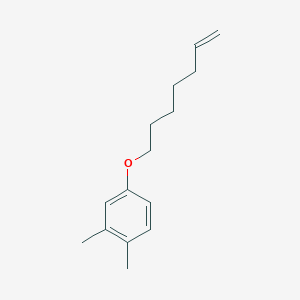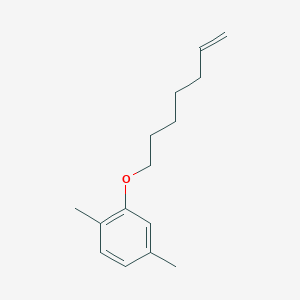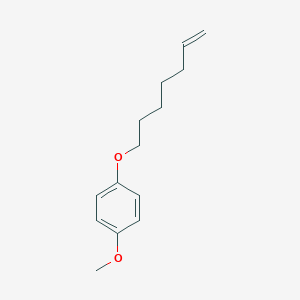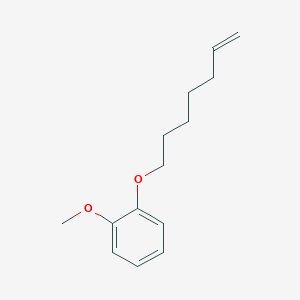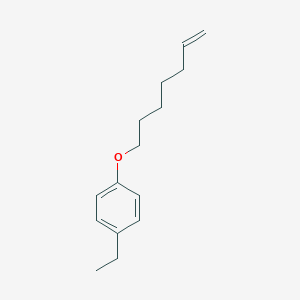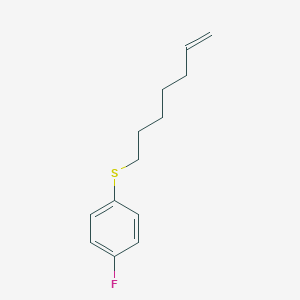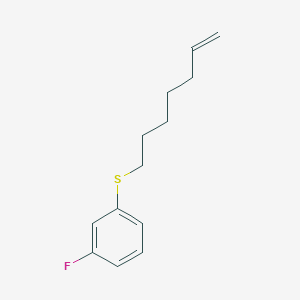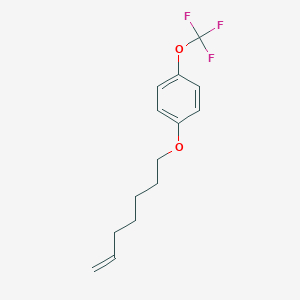
1-Hept-6-enoxy-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 1-Hept-6-enoxy-4-(trifluoromethoxy)benzene is a chemical entity of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hept-6-enoxy-4-(trifluoromethoxy)benzene involves specific reaction conditions and reagents. The preparation methods typically include:
Co-precipitation: This method involves the simultaneous precipitation of multiple components from a solution. It is often used to create homogeneous mixtures of compounds.
Impregnation: This technique involves the deposition of a compound onto a solid support. It is commonly used in the preparation of catalysts.
Solution Precursor Method: This method involves the preparation of a solution containing the desired compounds, followed by the removal of the solvent to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as:
Batch Processing: This method involves the production of the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Flow Processing: This technique involves the continuous flow of reactants through a reactor, enabling large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Hept-6-enoxy-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions involve the gain of electrons by the compound, leading to the formation of reduced products.
Substitution: In substitution reactions, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
1-Hept-6-enoxy-4-(trifluoromethoxy)benzene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound has potential therapeutic applications and is being studied for its effects on different diseases.
Industry: this compound is used in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hept-6-enoxy-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Hept-6-enoxy-4-(trifluoromethoxy)benzene can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory properties.
CID 5161 (salicylsalicylic acid): Used in the treatment of various conditions.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug.
The uniqueness of this compound lies in its specific chemical structure and properties, which differentiate it from these similar compounds and make it suitable for various applications.
Properties
IUPAC Name |
1-hept-6-enoxy-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O2/c1-2-3-4-5-6-11-18-12-7-9-13(10-8-12)19-14(15,16)17/h2,7-10H,1,3-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOAJRKWEBILMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCOC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCOC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
